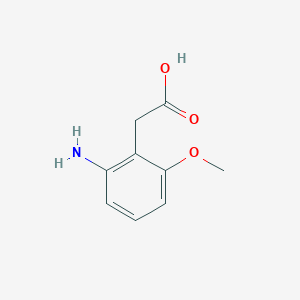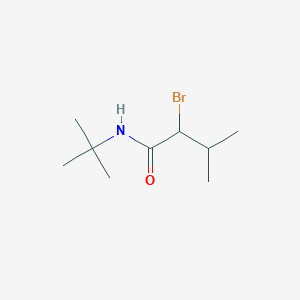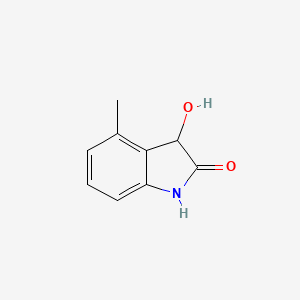
4-Methoxy-2(1H)-pyridinone
Overview
Description
4-Methoxy-2(1H)-pyridinone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is an organic compound with the molecular formula C6H7NO2 and a molar mass of 125.13 g/mol. In
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Routes : 4-Methoxy-2(1H)-pyridinone derivatives have been synthesized through various methods. For example, 5-Chloro-4-hydroxy-2(1H)-pyridinone, a related compound, was synthesized via a 4-step process, showcasing advantages in procedure, yield, and applicability over other methods (Yano, Ohno, & Ogawa, 1993).
- Structural Analysis : Studies have explored the physical and structural properties of N-substituted 3-hydroxy-2-methyl-4(1H)-pyridinones. This includes investigations into crystal structures, mass spectrometry, and spectroscopies (Nelson, Karpishin, Rettig, & Orvig, 1988).
Biological Applications
- Pharmacological Potential : Synthesis of 4(1H)-pyridinone derivatives and their analgesic and anti-inflammatory activities have been a focus. These compounds showed analgesic activities comparable to aspirin and anti-inflammatory effects similar to indomethacin (Oztürk, Erol, Uzbay, & Aytemir, 2001).
- Metal Chelation and Analytical Applications : New hydrophilic 3-hydroxy-4-pyridinone chelators with ether-derived substituents have been synthesized for potential use in biological, analytical, and agricultural applications, particularly for iron determination in water samples (Moniz et al., 2019).
Therapeutic Research
- Alzheimer's Disease : N-phenyl-3-methoxy-4-pyridinone derivatives have been identified as orally bioavailable agents with potential for Alzheimer's therapy, displaying dual functionalities like H3 receptor antagonism and inhibition of β-amyloid aggregation (Zhang et al., 2020).
- Iron Overload Disorders : Studies on N-substituted 2-alkyl-3-hydroxy-4(1H)-pyridinones, orally active iron chelators, have shown potential for clinical application in treating iron overload conditions. These compounds demonstrate the ability to remove iron from hepatocytes (Dobbin et al., 1993).
properties
IUPAC Name |
4-methoxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIUQZRSHNDQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



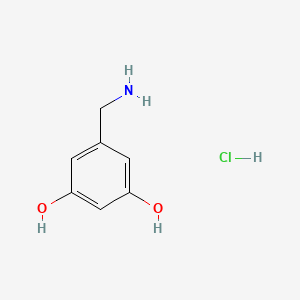
![2-[6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolyl]-2-isopropoxy-acetic acid](/img/structure/B3317265.png)

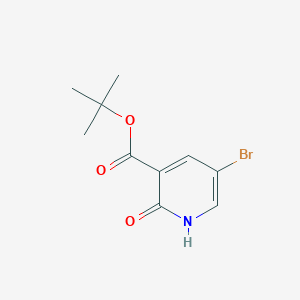
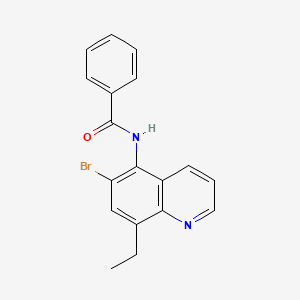
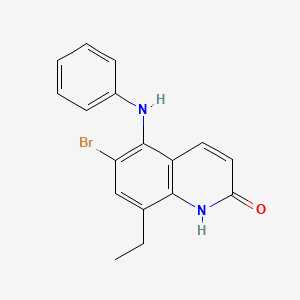
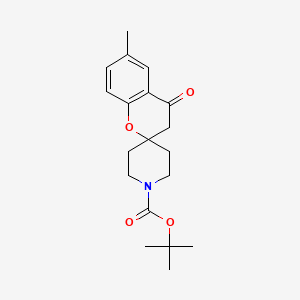
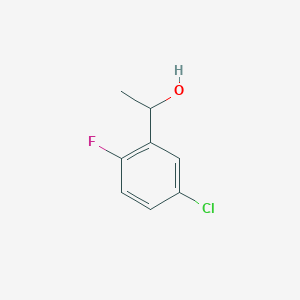
![7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B3317299.png)

![N-{[(2-phenoxyethyl)carbamoyl]amino}propanamide](/img/structure/B3317310.png)
